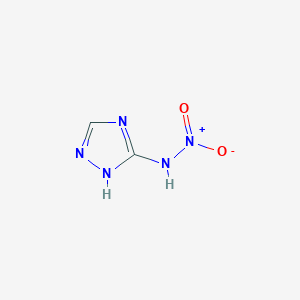

N-nitro-1H-1,2,4-triazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-1,2,4-triazol-5-yl)nitramide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N5O2/c8-7(9)6-2-3-1-4-5-2/h1H,(H2,3,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMRKVRTECEDPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901517 | |

| Record name | NoName_643 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Nitro 1h 1,2,4 Triazol 3 Amine

Classical Synthetic Routes to N-nitro-1H-1,2,4-triazol-3-amine Core Structure

The traditional synthesis of the this compound core structure typically involves a two-step process: the formation of the 1,2,4-triazole (B32235) ring followed by the introduction of the nitro group. These classical methods have been foundational in the study and production of this and related compounds.

Amination Reactions in Triazole Chemistry

The construction of the 1,2,4-triazole ring often begins with precursors that undergo amination reactions. A common and readily available starting material is 3-amino-1,2,4-triazole. The synthesis can involve dissolving this precursor in a mineral acid, such as hydrochloric acid, and then reacting it with an aqueous solution of an inorganic nitrite, like sodium nitrite. In some industrial processes, 1.0 to 1.3 equivalents of mineral acid are used.

Another approach involves the C-amination of a pre-formed triazole ring. For instance, 5-Amino-3-nitro-1H-1,2,4-triazole can be prepared through a one-step C-amination of 3-nitro-1H-1,2,4-triazole using 1,1,1-trimethylhydrazinium (B8733633) iodide. nih.gov This method is noted for its simplicity and the use of an inexpensive starting material. nih.gov The choice of amination agent and reaction conditions is crucial in determining the final product and yield.

The following table summarizes classical amination reactions in the synthesis of related triazole structures:

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 3-nitro-1H-1,2,4-triazole | 1,1,1-trimethylhydrazinium iodide | 5-Amino-3-nitro-1H-1,2,4-triazole | Not Specified | nih.gov |

| 3-amino-1,2,4-triazole | Mineral acid, inorganic nitrite | 1,2,4-triazole derivative | Not Specified | |

| N-guanidinosuccinimide | Aliphatic amines | N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | Not Specified | rsc.org |

Nitration Procedures for Triazole Scaffolds

The introduction of the nitro group onto the triazole scaffold is a critical step in the synthesis of this compound. This is typically achieved through nitration reactions using strong nitrating agents under controlled acidic conditions. The direct nitration of 1,2,4-triazole precursors is a common and straightforward method.

For example, the synthesis of the related compound 3-nitro-1,2,4-triazol-5-one (NTO) involves the nitration of 1,2,4-triazol-5-one (B2904161) (TO). This exothermic reaction requires careful temperature management to prevent decomposition. The synthesis of this compound itself can be achieved through the nitration of 1H-1,2,4-triazol-3-amine or its derivatives. ontosight.ai

Innovative and Sustainable Synthetic Approaches for this compound

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of innovative and sustainable approaches for the synthesis of this compound and its derivatives.

Catalytic and Green Chemistry Methods

Green chemistry principles are increasingly being applied to the synthesis of energetic materials. This includes the use of less hazardous reagents and solvents, as well as the development of catalytic processes to improve efficiency and reduce waste. For instance, copper-catalyzed reactions have been employed for the synthesis of 1,2,4-triazole derivatives. frontiersin.orgorganic-chemistry.org One such method involves the sequential N-C and N-N bond-forming oxidative coupling reactions under an atmosphere of air, using a readily available and inexpensive copper catalyst. organic-chemistry.org

Another green approach involves using oxygen as the oxidant in a copper-catalyzed [3+2] cycloaddition reaction of secondary amines and diazo compounds to produce N1-substituted-1,2,3-triazoles. frontiersin.orgnih.gov This reaction offers the advantages of readily available starting materials, mild conditions, and good functional group compatibility. frontiersin.orgnih.gov

The following table highlights some innovative and sustainable synthetic approaches:

| Method | Catalyst/Conditions | Product | Yield | Reference |

| Oxidative Coupling | Copper catalyst, K3PO4, O2 | 1,2,4-triazole derivatives | Not Specified | organic-chemistry.org |

| [3+2] Cycloaddition | Cu-catalyst, Oxygen | N1-substituted-1,2,3-triazoles | 55-84% | frontiersin.orgnih.gov |

| Direct Condensation | HCl catalyst, Microwave irradiation | 5-substituted 3-amino-1,2,4-triazoles | High | mdpi.com |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including shorter reaction times, higher yields, and often cleaner reactions. pnrjournal.comscielo.org.za This technique has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. pnrjournal.comscielo.org.zanih.gov

For example, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org In another application, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were prepared by reacting N-guanidinosuccinimide with amines under microwave irradiation. rsc.org Research has shown that microwave irradiation can be significantly faster and result in higher yields compared to conventional heating methods for the synthesis of triazole derivatives. nih.gov For instance, one study reported a reaction time of just 10 minutes with a 77% yield using microwaves, compared to 130 minutes for a 25% yield with conventional heating. nih.gov

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing synthetic routes and controlling product outcomes. The formation of the triazole ring and the subsequent nitration step proceed through distinct mechanistic pathways.

The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can occur via a one-pot, two-step process that begins with the in situ formation of an amide from a carboxylic acid and an amidine. frontiersin.org This is followed by reaction with a monosubstituted hydrazine (B178648) and cyclization to form the triazole ring with high regioselectivity. frontiersin.org

In the case of C-H amination of arenes, a proposed mechanism involves a dearomative (3+2) cycloaddition. acs.org While not directly for this compound, this illustrates advanced mechanistic considerations in amination chemistry.

The nitration of the triazole ring typically proceeds via an electrophilic aromatic substitution mechanism. The nitrating agent, often a nitronium ion (NO₂⁺) generated from a mixture of nitric and sulfuric acids, attacks the electron-rich triazole ring. The position of nitration is influenced by the existing substituents on the ring. The stability of the 1,2,4-triazole ring is attributed to its aromaticity, with the 1H-tautomer being generally more stable than the 4H-tautomer. nih.gov This stability influences the reactivity and the conditions required for chemical transformations like nitration.

Scale-Up and Process Optimization Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges inherent to the handling and manufacturing of energetic materials. The primary goals of scale-up and process optimization are to ensure safety, improve efficiency and yield, maintain product quality and consistency, and minimize environmental impact and cost.

A critical aspect of producing energetic materials like this compound is the management of reaction thermodynamics. The nitration step, in particular, is highly exothermic and requires stringent temperature control to prevent runaway reactions that could lead to explosions. In a large-scale setting, heat dissipation becomes a significant challenge due to the lower surface-area-to-volume ratio of large reactors. Therefore, process optimization would involve the selection of appropriate reactor designs, such as continuous flow reactors or microreactors, which offer superior heat and mass transfer capabilities compared to traditional batch reactors. google.comroutledge.com

The choice of reagents and solvents is another crucial factor. While laboratory syntheses may utilize potent but hazardous reagents, industrial-scale production necessitates the use of safer, more cost-effective, and environmentally benign alternatives where possible. The optimization process would involve a thorough evaluation of different nitrating agents and solvent systems to identify a combination that provides a high yield and purity of this compound while minimizing safety risks and waste generation.

Furthermore, the isolation and purification of the final product must be carefully considered. Crystallization is a common method for purifying energetic materials, and the control of crystal size and morphology is vital as it can significantly impact the material's sensitivity and performance. routledge.com Process optimization studies would focus on developing robust crystallization protocols that consistently produce crystals with the desired characteristics. This includes optimizing parameters such as solvent composition, cooling rate, and agitation.

The development of a pilot plant is an essential intermediate step before full-scale production. iptsalipur.orgnizo.com A pilot plant allows for the testing and refinement of the manufacturing process on a semi-industrial scale, providing valuable data for the design of the final production facility. It helps in identifying potential bottlenecks, optimizing process parameters, and validating the safety protocols.

Continuous processing is increasingly being adopted for the manufacture of energetic materials due to its inherent safety advantages over batch processing. routledge.com In a continuous process, small amounts of reactants are continuously fed into the reactor, and the product is continuously removed. This minimizes the inventory of hazardous materials at any given time, thereby reducing the potential consequences of an incident. The optimization of a continuous process for this compound production would involve fine-tuning parameters such as flow rates, residence time, and temperature profiles to maximize throughput and product quality.

Finally, comprehensive process modeling and simulation can be powerful tools for optimization. valmet.comprocess-science.come-bookshelf.de By developing a mathematical model of the synthesis process, it is possible to simulate the effect of different operating conditions on the yield, purity, and safety of the process. This allows for the exploration of a wide range of process parameters without the need for extensive and costly experimental work.

Table of Key Considerations for Scale-Up and Process Optimization:

| Consideration | Key Optimization Strategies |

|---|---|

| Safety | - Strict temperature control of exothermic reactions.- Use of continuous flow reactors or microreactors.- Minimization of hazardous material inventory.- Implementation of robust safety protocols. |

| Efficiency and Yield | - Optimization of reaction conditions (temperature, pressure, stoichiometry).- Selection of efficient and selective catalysts.- Development of effective product isolation and purification methods. |

| Product Quality | - Control of crystal size and morphology during crystallization.- Implementation of in-process analytical techniques for real-time monitoring.- Adherence to Good Manufacturing Practices (GMP). |

| Cost-Effectiveness | - Use of inexpensive and readily available starting materials.- Optimization of energy consumption.- Minimization of waste generation and implementation of recycling streams. |

| Environmental Impact | - Use of greener solvents and reagents.- Development of efficient waste treatment processes.- Compliance with environmental regulations. |

Advanced Spectroscopic and Crystallographic Characterization of N Nitro 1h 1,2,4 Triazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of N-nitro-1H-1,2,4-triazol-3-amine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. For the isomer 1-amino-3-nitro-1H-1,2,4-triazole, the proton signal of the N-amino group is observed downfield, a characteristic influenced by the electronic properties of the nitro-substituted triazole ring.

While specific experimental ¹³C NMR data for this compound is not extensively documented in readily available literature, the expected chemical shifts for the triazole ring carbons can be inferred from data on related structures. urfu.ruufv.brresearchgate.net The carbon atom bonded to the nitro group (C3) would be significantly deshielded, appearing at a lower field compared to the other ring carbon (C5). The chemical shifts are sensitive to the tautomeric form and the specific substituents on the triazole ring. researchgate.netncl.res.in

| Nucleus | Functional Group | Observed/Expected Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| ¹H | N-NH₂ | 7.16 | DMSO-d₆ |

| ¹³C | C3-NO₂ | ~155-165 (Expected) | DMSO-d₆ |

| ¹³C | C5-H | ~145-155 (Expected) | DMSO-d₆ |

¹⁵N NMR spectroscopy is particularly powerful for characterizing nitrogen-rich compounds like this compound, as it directly probes the environment of each nitrogen atom. For the isomer 1-amino-3-nitro-1H-1,2,4-triazole, five distinct signals are observed, corresponding to the five nitrogen atoms in the molecule. The chemical shifts, referenced against nitromethane, allow for the unambiguous assignment of the exocyclic amino nitrogen, the three distinct triazole ring nitrogens, and the nitrogen of the nitro group. The signal for the N-amino group appears at the highest field, while the nitro group nitrogen is the most deshielded.

| Assigned Nitrogen Atom | Chemical Shift (δ, ppm vs. CH₃NO₂) |

|---|---|

| N-amino | -298.1 |

| N1 (ring) | -151.8 |

| N2 (ring) | -139.0 |

| N4 (ring) | -84.0 |

| N-NO₂ | -7.8 |

Although specific 2D NMR studies on this compound are not widely reported, these techniques are crucial for confirming structural assignments. digitellinc.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively correlate the proton on the C5 carbon of the triazole ring to its directly attached ¹³C nucleus.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. It could be used to study the conformation and intermolecular interactions of the molecule in solution. ncl.res.in

These 2D NMR methods, when used in combination, provide an unambiguous and detailed map of the molecule's covalent structure and spatial arrangement.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups and bonding.

The vibrational spectrum of this compound is dominated by bands corresponding to the vibrations of the triazole ring and the nitro and amino functional groups.

Nitro Group (NO₂): The nitro group gives rise to two prominent, strong stretching vibrations: the asymmetric stretch (ν_as_) typically found in the 1520-1560 cm⁻¹ region and the symmetric stretch (ν_s_) in the 1345-1385 cm⁻¹ region.

Amino Group (NH₂): The N-H stretching vibrations of the amino group are expected in the 3100-3400 cm⁻¹ range. researchgate.net

Triazole Ring: The triazole ring itself has a series of characteristic vibrations. These include C-H stretching, N=N and C=N stretching vibrations (typically 1450-1600 cm⁻¹), and various ring deformation modes at lower frequencies. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (N-H) | Stretching | 3100 - 3400 | Medium |

| Nitro (N=O) | Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro (N=O) | Symmetric Stretch | 1345 - 1385 | Strong |

| Triazole Ring | N=N / C=N Stretch | 1450 - 1600 | Medium-Strong |

| Triazole Ring | Ring Deformation | 800 - 1200 | Variable |

Vibrational spectroscopy is highly sensitive to intermolecular forces, particularly hydrogen bonding. nih.govolemiss.edutandfonline.com X-ray crystallographic studies on the isomer 1-amino-3-nitro-1H-1,2,4-triazole have revealed the presence of intermolecular hydrogen bonds. This interaction involves the amino group acting as a hydrogen bond donor to a nitrogen atom of the triazole ring in an adjacent molecule.

This N-H···N hydrogen bonding has a distinct effect on the vibrational spectrum. The N-H stretching bands of the amino group would be expected to shift to lower frequencies (a "red shift") and become broader compared to a non-hydrogen-bonded amino group. The magnitude of this shift provides an indication of the strength of the hydrogen bond. In some cases, the oxygen atoms of the nitro group can also act as hydrogen bond acceptors, further influencing the vibrational modes of the molecule. rsc.org Analysis of these spectral shifts in both IR and Raman spectra is therefore critical for understanding the supramolecular structure and packing in the solid state. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry is a fundamental technique for confirming the molecular weight and elucidating the fragmentation pathways of organic compounds. For nitroazole compounds, mass spectrometry can reveal characteristic fragmentation patterns, often involving the nitro group. While detailed experimental mass spectra for this compound (ANTA) are not extensively detailed in readily available literature, analysis of related nitro-substituted triazoles provides insight into expected fragmentation behavior.

Typically, the mass spectrum of a nitroaromatic compound shows a distinct molecular ion peak. The fragmentation process is often initiated by the cleavage of the nitro group. Studies on similar compounds, such as 3-nitro-1,2,4-triazole (B13798), indicate that fragmentation can proceed through the loss of the NO₂ group, followed by further breakdown of the triazole ring. For many 1,2,4-triazole (B32235) derivatives, common fragmentation pathways involve the sequential loss of small neutral molecules. researchgate.net In the case of ANTA, with a molecular weight of 129.0775 g/mol , key fragmentation would be expected to involve the loss of the nitro group (NO₂, 46 amu) and potentially the amino group (NH₂, 16 amu), along with cleavage of the triazole ring structure itself.

| Compound | Molecular Weight ( g/mol ) | Expected Fragmentation Behavior |

| This compound (ANTA) | 129.0775 nist.gov | Confirmation of molecular ion peak; primary fragmentation likely involves loss of the nitro group (NO₂) and subsequent ring cleavage. |

This table is based on general principles of mass spectrometry and data for related compounds, as specific experimental fragmentation data for ANTA was not available in the searched literature.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces, primarily hydrogen bonding in the case of ANTA. These interactions are critical as they significantly influence the density and sensitivity of energetic materials. mdpi.com In the crystal structure of ANTA, molecules are linked through a network of hydrogen bonds. The amino group (–NH₂) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (–NO₂) and the nitrogen atoms of the triazole ring serve as hydrogen bond acceptors.

This network of N-H···O and N-H···N interactions connects the individual ANTA molecules, creating a stable, three-dimensional supramolecular architecture. acs.org In related triazole structures, these interactions often form recognizable patterns or motifs, such as the R²₂(8) graph set, where two molecules form a ring structure through two hydrogen bonds. researchgate.net The specific geometry of these hydrogen bonds, including donor-acceptor distances and angles, dictates the efficiency of the packing and the resulting crystal density.

Conformational analysis examines the different spatial arrangements of atoms in a molecule that arise from rotation about single bonds. libretexts.orglumenlearning.com For ANTA, the key conformational features are the planarity of the triazole ring and the orientation of the amino (–NH₂) and nitro (–NO₂) substituents relative to this ring.

Theoretical studies using computational methods like Hartree-Fock and Density Functional Theory (DFT) have provided significant insights into the molecule's conformation. scribd.com These studies indicate that the 1,2,4-triazole ring is nearly planar. However, the substituents can be twisted out of this plane. Calculations have explored the energetics of different tautomers and conformers, suggesting that the planarity of the entire molecule can be affected by the polarity of its environment. scribd.com For instance, the dihedral angle between the ring and the NO₂ group is a critical parameter, influencing the electronic and energetic properties of the molecule. scribd.com

Table of Selected Calculated Structural Parameters for 2H-ANTA

| Parameter | Value | Method |

|---|

Data sourced from a theoretical study by Sorescu, et al., showing the range of a key dihedral angle depending on solvent effects. scribd.com

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can have distinct physical properties, including density, stability, and sensitivity. This compound is known to exhibit polymorphism. acs.org

At least two polymorphs of ANTA have been identified: α-ANTA and β-ANTA. The α-form has a higher crystal density (ρ = 1.82 g/cm³) compared to the β-form (ρ = 1.73 g/cm³). The β-polymorph can be obtained by recrystallizing ANTA from 2-butanone (B6335102) and is characterized by a molecular packing arrangement of extended planar sheets. acs.org

Furthermore, ANTA has been investigated as a component in co-crystals. Co-crystallization is a technique used to combine two or more different molecules in a single crystal lattice to create a new solid form with tailored properties. researchgate.netijper.org Theoretical studies have explored the formation of a co-crystal between ANTA and ammonium (B1175870) dinitramide (ADN). These simulations predicted the formation of a stable 1:1 co-crystal with a P-1 space group, where hydrogen bonds and van der Waals forces are the primary interactions driving its formation. Additionally, an unintentional formation of a triethylammonium (B8662869) nitrate (B79036) co-crystal of a triazene-bridged derivative of ANTA has been reported, highlighting the potential for ANTA to participate in complex supramolecular assemblies. whiterose.ac.uk

Computational and Theoretical Chemistry of N Nitro 1h 1,2,4 Triazol 3 Amine

Electronic Structure Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Electronic structure calculations are fundamental to understanding the chemical and physical properties of N-nitro-1H-1,2,4-triazol-3-amine. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's electronic landscape, providing a basis for predicting its reactivity and stability. DFT methods, particularly those using hybrid functionals like B3LYP, are commonly used for energetic materials to balance computational cost and accuracy. These approaches are instrumental in determining the molecule's optimized geometry, molecular orbitals, and electrostatic potential.

Molecular Orbital (MO) theory helps in understanding the electronic transitions and reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. For energetic materials, a larger HOMO-LUMO gap generally corresponds to lower sensitivity to stimuli such as impact. While general trends show a correlation between HOMO-LUMO energies and sensitivity, specific calculated values for this compound are not detailed in the available public literature.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for analyzing the charge distribution within a molecule and predicting its intermolecular interactions and reactive sites. The MEP map illustrates the regions of positive and negative electrostatic potential on the molecular surface. For energetic compounds like this compound, the positive potential regions (V_S,max), often located over the nitro group and acidic protons, indicate susceptibility to nucleophilic attack. Conversely, negative potential regions (V_S,min), typically found near the nitrogen atoms of the triazole ring and oxygen atoms of the nitro group, are prone to electrophilic attack. The balance and distribution of these potentials are linked to the sensitivity and performance of energetic materials. Although this is a common analytical method for this class of compounds, specific MEP surface values for this compound are not available in the surveyed literature.

Thermochemical Property Prediction

Thermochemical properties are paramount for characterizing energetic materials. Computational methods provide a reliable means to estimate these properties, which are often difficult or hazardous to measure experimentally.

The standard enthalpy of formation (ΔHf°) is a critical parameter that quantifies the energy content of a molecule. For this compound, computational methods have been used to predict its gas-phase enthalpy of formation. These calculations are often performed using isodesmic reactions or other theoretical approaches.

| Computational Method | Calculated Enthalpy of Formation (kJ/mol) | Reference |

|---|---|---|

| B3LYP/6-31G* | 261.7 | at.ua |

| PM6 | 257.2 | at.ua |

The lattice energy is the energy required to separate one mole of a crystalline solid into its gaseous ions or molecules. It is a key factor in determining the density and stability of the crystalline form of an energetic material. The cohesive energy density, which is the lattice energy per unit of molecular volume, is also an important parameter. For energetic materials, a higher density is often desirable as it can lead to improved detonation performance. The prediction of lattice energy can be approached through methods that consider intermolecular interactions based on the molecular electrostatic potential. While the importance of these parameters is well-established for energetic materials, specific calculated values for the lattice energy and cohesive energy density of this compound are not documented in the available literature.

Simulation of Reaction Mechanisms and Tautomerism

The simulation of reaction mechanisms for nitrotriazoles is crucial for understanding their thermal stability and decomposition pathways. The presence of both an amino group and a nitro group on the 1,2,4-triazole (B32235) ring introduces complex reactivity and the potential for multiple tautomeric forms, which can significantly influence the compound's properties.

The 1,2,4-triazole ring is prone to prototropic tautomerism, where a proton can migrate between the nitrogen atoms of the ring. The position of substituents, such as amino and nitro groups, heavily influences the relative stability of these tautomers.

For substituted 1,2,4-triazoles, different tautomeric forms can exist, primarily the 1H, 2H, and 4H tautomers. The presence of an amino group at the C3 position and a nitro group at the N1 position suggests that this compound primarily exists in the 1H form. However, intramolecular proton transfer could lead to equilibria with other tautomers. Computational studies on related molecules like 3-amino-1,2,4-triazole show that the 1H and 2H tautomers are the most stable. For 5-amino-3-nitro-1,2,4-triazole (ANTA), theoretical studies indicate that the 1H-tautomer is the most stable form in both the gas phase and in solution. researchgate.net

The study of tautomeric equilibria is often performed using quantum-chemical methods like Density Functional Theory (DFT). For instance, in a study of 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines, calculations at the SMD/M06-2X/6–311++G(d,p) level were used to determine the relative stability of possible tautomers and compare simulated UV/vis spectra with experimental data to identify the predominant forms in solution. researchgate.net Similar methodologies would be essential to definitively characterize the tautomeric landscape of this compound.

Bond Dissociation Energy (BDE) is a key theoretical parameter used to predict the thermal stability of energetic materials. The weakest bond in the molecule is typically the first to break upon heating, initiating the decomposition process. For nitroaromatic and N-nitro compounds, the C-NO2 and N-NO2 bonds are often the trigger linkages.

Computational studies using DFT methods are commonly employed to calculate BDEs. For N-nitro compounds, the N-NO2 bond is generally considered the weakest bond, and its BDE is a direct indicator of thermal stability. In a theoretical study on various nitrotriazoles, it was found that the introduction of a nitro group generally decreases the stability of the parent compound. researchgate.net An analysis of bond dissociation energies for a series of furazano[3,4-b]pyrazine derivatives showed that substitution with a –NO2 group significantly decreases the stability by weakening the N–NO2 bond. researchgate.net

In a comparative study of C-aminated and N-aminated nitroazoles, it was shown that introducing an N-amino group into a nitroazole ring can improve the heat of formation but may affect stability. nih.gov For 5-nitro-3-trinitromethyl-1H-1,2,4-triazole and its derivatives, the C-NO2 bond in the trinitromethyl group was identified as the weakest bond. nih.gov For this compound, the N1-NO2 bond is expected to be the primary trigger bond for thermal decomposition. The BDE for this bond would be a critical value for assessing its stability relative to other energetic materials.

Table 1: Comparison of Properties for Related Amino and Nitro Triazole Derivatives

| Compound | Method of Study | Key Finding | Reference |

| 1-amino-3-nitro-1,2,4-triazole (B8701015) | Synthesis, Characterization (NMR, IR, DSC), Computation (EXPLO 5.05) | The N-amino group improves nitrogen content and heat of formation. | nih.gov |

| 5-amino-3-nitro-1,2,4-triazole (ANTA) | Review of Synthesis and Properties | High detonation velocity (approx. 8460 m/s) and good insensitivity. | researchgate.net |

| 3-nitro-1,2,4-triazole (B13798) (3NTR) | Mass Spectrometry, Quantum Chemical Calculations | Electron attachment leads to decomposition, with the triazole ring showing pronounced stability. | rsc.org |

| Substituted nitrotriazoles | Density Functional Theory (DFT) | –NO2 substitution decreases thermal stability by weakening the N–NO2 bond. | researchgate.net |

This table presents data for compounds structurally related to this compound to provide context on the influence of amino and nitro groups on the triazole ring.

Quantitative Structure-Property Relationship (QSPR) and Machine Learning Applications

Quantitative Structure-Property Relationship (QSPR) and machine learning (ML) models are powerful computational tools for predicting the properties of new molecules based on their structure, saving significant time and resources compared to experimental synthesis and testing. In the field of energetic materials, these models are used to predict key performance and safety parameters.

QSPR studies establish a mathematical relationship between the molecular descriptors of a compound and its macroscopic properties. For energetic materials, this includes predicting density, heat of formation, detonation velocity, detonation pressure, and impact sensitivity.

A comparative 3D-QSAR study was performed on 3-nitro-1H-1,2,4-triazole-based amines to understand their anti-trypanosomal activities. researchgate.net While this study focused on biological activity, the methodology is directly applicable to predicting the properties of energetic materials. The process involves aligning the molecules, calculating various molecular fields (steric, electrostatic), and using statistical methods like Partial Least Squares (PLS) to build a predictive model. Such an approach could be used to predict the sensitivity and performance of this compound and its derivatives.

More recently, machine learning algorithms, such as graph neural networks, have been employed to build predictive models for various chemical properties. For instance, ML models have been developed to predict the nitrosation susceptibility of pharmaceutical compounds, achieving high accuracy by learning from a dataset of experimental results. nih.gov In the context of energetic materials, ML models can be trained on large datasets of known compounds to predict the properties of novel, unsynthesized molecules with high confidence, accelerating the discovery of new high-performance and insensitive explosives.

Thermal Behavior and Decomposition Kinetics of N Nitro 1h 1,2,4 Triazol 3 Amine

Thermogravimetric Analysis (TGA) for Mass Loss and Volatilization Profiles

Thermogravimetric analysis (TGA) is a fundamental technique used to measure the change in mass of a substance as a function of temperature or time in a controlled atmosphere. For N-nitro-1H-1,2,4-triazol-3-amine and its derivatives, TGA reveals the temperature ranges over which decomposition and volatilization occur.

Studies on related compounds, such as 3-nitro-1,2,4-triazol-5-one (NTO), have shown that TGA, often coupled with differential thermal analysis (DTA), can identify distinct stages of mass loss. For instance, the decomposition of NTO has been observed to occur in multiple steps, with the initial and maximum decomposition temperatures being dependent on the heating rate. mdpi.com The thermal decomposition of aminotriazole, a related precursor, also displays a multi-stage process, with a significant weight loss occurring between 220 and 340°C. csic.es

The analysis of TGA curves provides crucial data on the thermal stability of the compound. For example, the onset temperature of decomposition is a key indicator of the material's ability to withstand thermal stress.

Differential Scanning Calorimetry (DSC) for Exothermic Decomposition Events

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is particularly useful for studying energetic materials as it can quantify the heat released during exothermic decomposition events.

For this compound and its derivatives, DSC analysis reveals sharp exothermic peaks corresponding to their decomposition. The onset temperature of decomposition for substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, for instance, ranges from 147 to 228 °C. rsc.orgscispace.comrsc.orgrsc.org Specifically, aminofurazan melts with decomposition at an onset temperature of 200 °C, while nitrofurazan is the most stable with a melting point of 117 °C and a decomposition onset of 228 °C. rsc.orgscispace.comrsc.org Azofurazan decomposes without melting at an onset temperature of 184 °C, and methylene (B1212753) dinitramine (B166585) is the least stable with a decomposition onset of 147 °C. rsc.orgscispace.comrsc.org

The data obtained from DSC, such as the enthalpy of decomposition, is vital for evaluating the energetic performance of the compound. The thermal stability of aminonitroazoles has been determined using DSC, showing that N-amino compounds can have lower decomposition temperatures compared to their parent compounds. nih.gov For example, the decomposition temperature of 1-amino-3-nitro-1H-1,2,4-triazole is 137 °C. nih.gov Energetic salts based on 3-azido-N-nitro-1H-1,2,4-triazol-5-amine have also been characterized by DSC. nih.gov

The following table summarizes the decomposition temperatures of some related nitrotriazole derivatives as determined by DSC:

| Compound | Decomposition Onset (°C) | Melting Point (°C) | Reference |

| Aminofurazan derivative of nitrotriazole | 200 | Melts with decomposition | rsc.orgscispace.comrsc.org |

| Nitrofurazan derivative of nitrotriazole | 228 | 117 | rsc.orgscispace.comrsc.org |

| Azofurazan derivative of nitrotriazole | 184 | Decomposes without melting | rsc.orgscispace.comrsc.org |

| Methylene dinitramine derivative of nitrotriazole | 147 | - | rsc.orgscispace.comrsc.org |

| 1-amino-3-nitro-1H-1,2,4-triazole | 137 | - | nih.gov |

Kinetic Analysis of Thermal Decomposition Pathways

Understanding the kinetics of thermal decomposition is essential for predicting the stability and reactivity of energetic materials under various conditions. Kinetic analysis of this compound and related compounds involves determining the activation energy, pre-exponential factor, and the reaction model that best describes the decomposition process.

Isoconversional Kinetic Methods

Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are widely used to determine the activation energy of decomposition without assuming a specific reaction model. These methods rely on analyzing data from experiments conducted at different heating rates.

For instance, the thermal decomposition of 3-nitro-2,4-dihydro-3H-1,2,4-triazol-5-one (NTO) has been studied using isoconversional methods. scispace.com These studies revealed that the activation energy of decomposition can be influenced by factors such as particle size and the presence of additives. scispace.com Similarly, the kinetic behavior of energetic composites based on hydrazine (B178648) 3-nitro-1,2,4-triazol-5-one (HNTO) has been investigated using isoconversional kinetic methods, showing that these composites undergo multi-step decomposition processes with activation energies in the range of 119–166 kJ/mol. mdpi.com

Model-Fitting Kinetic Approaches

Model-fitting methods involve fitting different kinetic models to the experimental data to determine the most probable reaction mechanism. The thermal decomposition of 3-nitro-1,2,4-triazol-5-one (NTO) has been shown to follow a nucleus formation and growth model, with an apparent activation energy of 219 kJ/mol. researchgate.net For energetic composites of hydrazine 3-nitro-1,2,4-triazol-5-one (HNTO), the decomposition mechanism was found to change from a chemical reaction to a random nucleation mechanism at different stages of the process. mdpi.com

Evolved Gas Analysis (EGA) Coupled Techniques for Product Identification

Evolved Gas Analysis (EGA) techniques, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), are powerful tools for identifying the gaseous products evolved during the thermal decomposition of a material.

Studies on the thermal decomposition of 3-amino-1,2,4-triazole have utilized EGA-MS to identify the decomposition products. csic.esresearchgate.net After the initial decomposition step, a mixture of compounds is formed, with the final decomposition at higher temperatures evolving gases such as hydrogen cyanide (HCN) and ammonia (B1221849) (NH3). csic.es Theoretical studies on the decomposition of nitrotriazoles suggest the formation of various products including N₂, N₂O, NO, CO₂, HCN, and HNCO. researchgate.net

Theoretical Modeling of Initial Decomposition Pathways and Product Formation

Theoretical modeling, often employing quantum chemical calculations and molecular dynamics simulations, provides valuable insights into the initial steps of decomposition at the molecular level.

For nitrotriazoles, theoretical studies have simulated possible decomposition mechanisms. researchgate.net These studies have shown that in addition to experimentally detected products, other species like H₂O, CO, NO₂, cyanamide, cyanuric acid, and melamine (B1676169) can also be formed. researchgate.net The initial decomposition of 3-nitro-1,2,4-triazol-5-one (NTO) under shock loading has been investigated using reactive molecular dynamics, which revealed that the dominant initial decomposition mechanisms are NO₂ elimination and cleavage of the heterocyclic ring. mdpi.com Computational studies on 3-nitro-1,2,4-triazole (B13798) have also explored its decomposition upon electron attachment, indicating that the triazole ring exhibits significant stability. rsc.orgnih.gov Molecular conformation analysis of 3-nitro-1-nitromethyl-1H-1,2,4-triazole suggests that the initial step of thermal decomposition is the breaking of the H₂C-NO₂ bond. nih.gov

Energetic Performance and Sensitivity Prediction for N Nitro 1h 1,2,4 Triazol 3 Amine

Theoretical Prediction of Detonation Parameters

The performance of an energetic material is fundamentally characterized by its detonation parameters, including detonation velocity and pressure, as well as its specific impulse in propellant applications. These properties can be reliably estimated through various theoretical models, providing crucial insights prior to synthesis and experimental testing.

Detonation Velocity and Pressure Estimation Models

The detonation velocity (D) and detonation pressure (P) are primary indicators of an explosive's power. These parameters are heavily dependent on the material's density (ρ) and heat of formation (ΔHf). For N-nitro-1H-1,2,4-triazol-3-amine, various computational methods are employed to predict these key performance indicators.

Quantitative relationships have been established that correlate experimental sensitivity data with predicted detonation velocity and pressure for certain classes of explosives. dokumen.pub Furthermore, advanced correlations have been developed that utilize the maximum attainable detonation pressure or velocity, along with considerations of specific molecular fragments, to predict sensitivity. dokumen.pub These models offer the advantage of not requiring the crystal density and heat of formation for the prediction of detonation parameters. dokumen.pub

Computer codes such as EXPLO5 are utilized to calculate the detonation and combustion properties of energetic compounds. dokumen.pub These programs rely on the chemical composition, density, and heat of formation of the compound to predict its performance. The calculated gas-phase and solid-phase heats of formation for this compound are crucial inputs for these models.

Table 1: Calculated Heats of Formation for this compound

| Parameter | Value (kJ/mol) |

| Gas-phase Heat of Formation (Calculated) | 261.7 |

| Solid-phase Heat of Formation (Calculated) | 257.2 |

This data is essential for the theoretical estimation of detonation parameters using thermodynamic calculation codes.

Theoretical Specific Impulse and Combustion Performance

Beyond its explosive properties, the performance of this compound as a potential propellant ingredient is evaluated by its theoretical specific impulse (Isp). Specific impulse is a measure of the efficiency of a rocket or jet engine and is calculated based on the thermodynamic properties of the combustion products.

Theoretical methods and specialized computer codes are employed to calculate the specific impulse. dokumen.pubasau.ru These calculations consider the chemical equilibrium of the combustion process and the expansion of the resulting gases. The high nitrogen content of this compound suggests the potential for a high specific impulse due to the generation of a large volume of low-molecular-weight gaseous products upon combustion.

Assessment of Mechanical Sensitivity Through Computational Descriptors

The practical utility of an energetic material is critically dependent on its sensitivity to external stimuli such as impact and friction. Computational chemistry provides powerful tools to predict and understand the mechanical sensitivity of molecules, offering a safer and more efficient alternative to extensive experimental testing.

Correlation of Bond Dissociation Energies with Impact Sensitivity

The impact sensitivity of an energetic material is closely related to the strength of its weakest chemical bonds. The energy required to initiate a detonation is often linked to the homolytic cleavage of a specific bond, typically the one with the lowest bond dissociation energy (BDE). For nitramines like this compound, the N-NO2 bond is often the trigger linkage.

Computational studies have established a correlation between the BDE of the X-NO2 bond (where X can be C, N, or O) and the impact sensitivity of nitro compounds. asau.ru A lower BDE for the N-NO2 bond generally indicates a higher sensitivity to impact. The Mulliken charges of the nitro group are also considered as a contributing factor in these predictive models. asau.ru

Free Space in Crystal Lattice (ΔV) and Friction Sensitivity Prediction

Friction sensitivity is another critical safety parameter, and it has been correlated with the "free space" or "void volume" within the crystal lattice of an energetic material. This free space, denoted as ΔV, represents the volume in the unit cell that is not occupied by the molecules themselves.

Energy Release Mechanisms and Stability-Energy Balance

The thermal decomposition of energetic compounds is an exothermic process that can lead to a runaway reaction if the generated heat is not dissipated. asau.ru For nitramines, the initial step in the decomposition pathway is often the cleavage of the N-NO2 bond. The subsequent reactions of the resulting radicals lead to the formation of stable gaseous products and the rapid release of a large amount of energy.

Achieving a favorable stability-energy balance is a primary goal in the design of new energetic materials. This compound, with its heterocyclic ring structure, is designed to have a higher thermal stability compared to some traditional explosives, while the presence of the N-nitro group ensures high energy content. The balance between the stabilizing effect of the triazole ring and the energetic contribution of the nitro group is a key aspect of its molecular design.

Crystal Engineering Strategies for Tailoring Energetic Properties

Crystal engineering offers a powerful approach to fine-tune the properties of energetic materials, including performance and sensitivity, by manipulating their crystal structures. For nitroazole compounds, these strategies focus on controlling intermolecular interactions to achieve desired physical properties. While specific crystal engineering studies on this compound are not extensively documented in the available literature, general principles applied to related compounds can be considered.

The introduction of different functional groups, such as amino groups, can significantly influence the crystal packing and, consequently, the material's properties. For instance, the position of an amino group on the azole ring (C-amination vs. N-amination) can lead to different outcomes. C-amino groups tend to enhance density, detonation velocity, and pressure due to more effective hydrogen bonding networks, which contribute to a more compact crystal lattice. nih.gov In the crystal structure of a related compound, 5-amino-3-nitro-1H-1,2,4-triazole, extensive intermolecular hydrogen bonds form a complex three-dimensional network, which is a key factor in its higher density. nih.gov

Derivatives and Functionalization Strategies of N Nitro 1h 1,2,4 Triazol 3 Amine

Synthesis of N-nitro-1H-1,2,4-triazol-3-amine Analogues and Homologues

The synthesis of analogues and homologues of this compound is a key area of research in the development of new energetic materials. These efforts focus on modifying the core structure to enhance properties such as density, thermal stability, and detonation performance.

One approach involves the amination of nitroazoles. For instance, 3-nitro-1H-1,2,4-triazole can undergo C-amination and N-amination to yield its respective C-amino and N-amino products. nih.gov The introduction of an N-amino group can improve nitrogen content and heat of formation, while a C-amino group can enhance density and detonation velocity. nih.gov A one-step C-amination of 3-nitro-1H-1,2,4-triazole with 1,1,1-trimethylhydrazinium (B8733633) iodide has been developed as a simpler and more direct synthetic route to 5-amino-3-nitro-1H-1,2,4-triazole. nih.gov

Another strategy involves the use of click chemistry to synthesize a series of 3-nitro-1H-1,2,4-triazole compounds with diverse substitution patterns. This method has been used to produce a range of analogues with varying substituents on the triazole ring. nih.gov

Substitutions on the Triazole Ring and Amino Group

Substitutions on the triazole ring and the amino group of this compound are crucial for fine-tuning its properties. The 1,2,4-triazole (B32235) ring itself is a versatile scaffold that allows for the introduction of various functional groups. nih.gov

The alkylation of 4(5)-nitro-1,2,3-triazole has been explored, leading to the formation of N1-, N2-, and N3-alkylation products. This provides a method to introduce a variety of substituents onto the nitrotriazole ring. mdpi.com The high basicity of N3-isomers makes them particularly interesting for the synthesis of energetic materials. mdpi.com

Furthermore, the amino group of 3-amino-1,2,4-triazoles can act as a potent nucleophile, enabling a variety of chemical transformations. researchgate.net One-pot synthesis methods have been developed for 5-substituted 3-amino-1,2,4-triazoles, offering an efficient route to a range of derivatives. researchgate.net

Azido (B1232118) and Other Energetic Functional Group Incorporation

The incorporation of azido and other energetic functional groups is a common strategy to increase the energy content of triazole-based compounds. The azido group, in particular, is known to enhance the nitrogen content and heat of formation of energetic materials.

For example, twelve energetic nitrogen-rich salts based on 3-azido-N-nitro-1H-1,2,4-triazol-5-amine have been synthesized and characterized. researchgate.netnih.gov These compounds exhibit promising detonation performances. researchgate.netnih.gov The synthesis of these materials often involves the reaction of the parent compound with various nitrogen-rich bases.

Salt Formation and Co-crystallization with this compound

Salt formation and co-crystallization are effective strategies for modifying the physical properties of this compound and its derivatives. These techniques can improve density, thermal stability, and sensitivity.

A series of energetic salts based on 3-azido-N-nitro-1H-1,2,4-triazol-5-amine have been prepared by reacting the acidic parent compound with various nitrogen-rich bases. researchgate.netnih.gov These salts exhibit a range of densities and sensitivities, demonstrating the tunability of their properties through salt formation. researchgate.netnih.gov

Co-crystallization has also been explored as a means to create novel energetic materials. For instance, a co-crystal of 5,5′-(triaz-1-ene-1,3-diyl)bis(3-nitro-1H-1,2,4-triazole) with triethylammonium (B8662869) nitrate (B79036) was unintentionally obtained from 3-amino-5-nitro-1,2,4-triazole. nih.gov This co-crystal exhibits an extensive hydrogen-bonding network, contributing to a relatively high density. nih.gov The interaction between 3-nitro-1,2,4-triazol-5-one (NTO) and ammonium (B1175870) perchlorate (B79767) (AP) has been studied theoretically to understand the potential for co-crystal formation. rsc.org

Structural Modification and its Influence on Electronic and Thermal Characteristics

Structural modifications of this compound and its analogues have a profound impact on their electronic and thermal characteristics. These modifications can alter the molecule's stability, reactivity, and energetic performance.

Impact on Molecular Packing and Intermolecular Forces

The introduction of different functional groups and the formation of salts or co-crystals significantly influence the molecular packing and intermolecular forces in the solid state. These factors, in turn, affect the density and sensitivity of the energetic material.

The crystal structure of 3-azido-N-nitro-1H-1,2,4-triazole-5-amine and its triaminoguanidinium salt reveal the importance of hydrogen bonding in their molecular packing. researchgate.netnih.gov In the co-crystal of 5,5′-(triaz-1-ene-1,3-diyl)bis(3-nitro-1H-1,2,4-triazole) with triethylammonium nitrate, an extensive hydrogen-bonding network is a key feature that contributes to its high density. nih.gov Theoretical studies on the interaction between NTO and AP have utilized methods like electrostatic potential and electron density topology analyses to understand the intermolecular forces at play. rsc.org

Alteration of Electronic Structure and Reactivity

Modifications to the chemical structure of this compound directly alter its electronic structure and, consequently, its reactivity. The introduction of electron-withdrawing or electron-donating groups can change the electron distribution within the molecule, affecting its stability and decomposition pathways.

For example, the presence of a nitro group significantly influences the anion formation in 3-nitro-1,2,4-triazole (B13798) upon low-energy electron attachment, leading to a more stable parent anion compared to the unsubstituted triazole. rsc.orgresearchgate.net Quantum chemical calculations have been used to study the dissociation pathways and threshold energies for these processes. rsc.orgresearchgate.net The basicity of N-alkyl-4-nitro-1,2,3-triazoles is also dependent on the position of the alkyl substituent on the triazole ring, which is a direct consequence of changes in the electronic structure. mdpi.com

Computational Design of Novel this compound Derivatives

Computational chemistry, particularly density functional theory (DFT), plays a crucial role in the rational design of novel energetic materials based on the this compound scaffold. These computational methods allow for the prediction of key properties of yet-to-be-synthesized derivatives, guiding experimental efforts toward the most promising candidates.

The primary focus of computational design in this context is to predict energetic performance (e.g., detonation velocity, detonation pressure, heat of formation) and stability (e.g., bond dissociation energy, thermal stability). By systematically introducing different functional groups at various positions on the parent molecule in silico, researchers can screen a large number of potential derivatives and identify those with the most desirable combination of high energy and low sensitivity.

For instance, DFT calculations have been employed to investigate the structure-property relationships of 3-nitro-1,2,4-triazol-5-one based energetic derivatives. bohrium.com These studies have shown that introducing groups like –NO₂, –N₃, and N=N can significantly enhance the detonation properties. bohrium.com Similar methodologies can be applied to this compound to predict the impact of various substituents.

A study on 1,2,4-triazole N-oxide derivatives containing isomerized nitro and amino groups utilized electronic structure calculations to explore their stability and energetic properties. nih.gov The results indicated that the positions of the nitro and amino groups significantly influence the aromaticity and stability of the triazole ring. nih.gov This highlights the importance of computational screening in understanding the subtle electronic effects that govern the properties of these energetic compounds.

The following table presents a selection of computationally designed derivatives of nitrotriazoles and the predicted properties, illustrating the utility of computational methods in this field.

| Computationally Designed Derivative/System | Computational Method | Predicted Properties and Key Findings | Reference |

| 3-nitro-1,2,4-triazol-5-one based derivatives with various substituents (e.g., -NO₂, -N₃) | Density Functional Theory (B3LYP/6-311G(d,p)) | All designed compounds showed high positive heats of formation. Substituting with -NO₂ or -N₃ groups was found to be very effective in enhancing detonation properties. | bohrium.com |

| 1,2,4-Triazole N-oxide derivatives with isomerized nitro and amino groups (NATNOs) | Electronic Structure Calculation | The substitution effects of the nitro and amino groups had different impacts on the aromaticity and stability of the triazole ring. Some designed NATNOs were identified as potential high-detonation-velocity energetic materials. | nih.gov |

| Nitro-1-(2,4,6-trinitrophenyl)-1H-azoles | Density Functional Theory | Most of the 36 designed compounds exhibited good detonation properties and stability. The weakest bond was identified as either the C-NO₂ or the N-N bond, depending on the nitro group's position. | researchgate.net |

Structure Property Relationships in N Nitro 1h 1,2,4 Triazol 3 Amine and Its Analogues

Correlation of Molecular Structure with Energetic Performance Metrics

The energetic performance of N-nitro-1H-1,2,4-triazol-3-amine and its analogues is intrinsically linked to their molecular structure. Key performance indicators such as detonation velocity (D), detonation pressure (P), and heat of formation (HOF) are significantly influenced by the nature and position of substituent groups on the 1,2,4-triazole (B32235) ring.

The introduction of nitro groups (-NO2) is a common strategy to enhance the energetic properties of these compounds. Nitro groups increase the oxygen balance and density, which in turn elevates the detonation velocity and pressure. mdpi.com For instance, theoretical studies on N,N'-linked bis-1,2,4-triazoles have shown that the presence of -NO2 and -NHNO2 groups plays a crucial role in improving detonation performance. nih.gov The position of the nitro group is also critical; for example, in N-substituted 4(5)-nitro-1,2,3-triazoles, the N3-derivatives exhibit the highest density and heat of formation, making them promising candidates for high-energy compounds. mdpi.com

The amino group (-NH2) also plays a vital role. While the introduction of a C-amino group can enhance density, detonation velocity, and pressure, an N-amino group tends to improve nitrogen content, heat of formation, and impact sensitivity. mdpi.com This dichotomy allows for the fine-tuning of properties by selecting the appropriate substitution pattern. A study on 1,2,4-triazole N-oxide derivatives with isomerized nitro and amino groups demonstrated that this strategy is an effective means to develop new energetic materials with excellent detonation properties. nih.gov

The formation of energetic salts is another effective approach to modulate performance. A study on 3-azido-N-nitro-1H-1,2,4-triazol-5-amine and its twelve energetic salts revealed a range of detonation velocities from 8159 to 9409 m/s and detonation pressures from 25.3 to 39.3 GPa, highlighting the significant impact of the cation on the energetic output. nih.gov Similarly, the hydrazine (B178648) and hydroxylamine (B1172632) salts of 5-amino-3-nitro-1-nitramino-1,2,4-triazole exhibit detonation properties comparable to or exceeding that of RDX. researchgate.net

Below is a data table showcasing the calculated energetic performance of selected nitrotriazole derivatives.

| Compound Name | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) | Heat of Formation (HOF) (kJ/mol) |

| 5-amino-3-nitro-1-nitramino-1,2,4-triazole | 8682 | 33.0 | 173.7 - 454.6 |

| Hydrazine salt of 5-amino-3-nitro-1-nitramino-1,2,4-triazole | 8908 | 34.9 | - |

| Hydroxylamine salt of 5-amino-3-nitro-1-nitramino-1,2,4-triazole | 9117 | 36.7 | - |

| 3-azido-N-nitro-1H-1,2,4-triazol-5-amine | 8159 | 25.3 | - |

| Triaminoguanidinium salt of 3-azido-N-nitro-1H-1,2,4-triazol-5-amine | 9409 | 39.3 | - |

| 1-(fluorodinitromethyl)-3-nitro-1,2,4-triazole | >8900 | >40.0 | - |

| 3,5,3'-trinitro-4,4'-bis-1,2,4-triazoles | Higher than RDX | - | - |

| 3,5,3',5'-tetranitro-4,4'-bis-1,2,4-triazoles | Higher than HMX | - | - |

Data sourced from multiple theoretical studies and may vary based on calculation methods.

Relationship Between Crystal Packing and Mechanical Sensitivity

The mechanical sensitivity of energetic materials, particularly their response to impact and friction, is a critical safety parameter. It is now well-established that sensitivity is not solely a molecular property but is also heavily influenced by the crystalline environment, including intermolecular interactions and crystal packing.

In the crystal lattice of this compound and its analogues, a network of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, plays a significant role in determining the stability and sensitivity of the material. rsc.orgrsc.org Stronger and more extensive intermolecular hydrogen bonding networks are generally associated with lower sensitivity. The amino group is particularly effective at forming these stabilizing interactions. mdpi.com

The crystal structure of 3-nitro-1H-1,2,4-triazole reveals that molecules are linked via intermolecular N-H···N and C-H···O hydrogen bonds, forming a supramolecular chain. nih.gov The presence of such interactions can help to dissipate energy from an external stimulus, thereby reducing the likelihood of initiating a detonation. The lack of strong intermolecular interactions is often a characteristic of highly sensitive energetic materials. cambridge.org

The conformation of the molecules within the crystal lattice also impacts sensitivity. For instance, slight deviations in the crystal structure geometries of nitroaromatic molecules can lead to significant differences in their sensitivities. mdpi.com The planarity of the triazole ring and the orientation of the nitro and amino groups can affect the efficiency of crystal packing and the nature of intermolecular contacts.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in crystals. Studies on 1,2,4-triazole derivatives have utilized this method to evaluate various interactions, providing insights into the relationship between crystal packing and stability. rsc.orgrsc.org The red spots on Hirshfeld surfaces indicate strong interactions, and a higher prevalence of these can correlate with increased stability and reduced sensitivity. rsc.org

Influence of Nitro and Amino Group Conformation on Reactivity and Stability

The conformation of the nitro and amino groups in this compound and its analogues has a profound effect on their reactivity and stability. The spatial arrangement of these functional groups influences the electronic properties of the molecule, its ability to form inter- and intramolecular hydrogen bonds, and its thermal stability.

The triazole ring in these compounds is generally planar, and the nitro and amino substituents can adopt various conformations relative to this ring. nih.gov Intramolecular hydrogen bonding between the amino and nitro groups can lead to a more planar and rigid molecular structure, which often correlates with enhanced thermal stability. odu.edu Computational studies have shown that intramolecular NH···O hydrogen bonding interactions are a common feature in azole-based energetic materials. odu.edu

A crucial aspect of the reactivity of N-nitroamines is the tautomeric equilibrium between the nitroamino (-NH-NO2) and nitroimino (=N-NO2H) forms. The hydrogen transfer process from the nitroamino to the nitroimino form can result in a larger conjugated system and the formation of intramolecular hydrogen bonds, which promotes the stability and planarity of the molecule. rsc.org This tautomerism can significantly impact the compound's chemical behavior and decomposition pathways.

The position of the amino and nitro groups on the triazole ring also dictates their reactivity. For example, theoretical studies on the amination of nitroazoles have shown that the introduction of a C-amino group can enhance density and detonation properties, while an N-amino group is more beneficial for increasing the heat of formation. mdpi.com This highlights how the specific isomerism of these functional groups can be used to tailor the material's properties.

Predictive Models for Performance Based on Structural Descriptors

The development of new energetic materials is a time-consuming and resource-intensive process. Therefore, the use of predictive models based on structural descriptors has become an invaluable tool for screening potential candidates and guiding synthetic efforts. These models aim to establish quantitative structure-property relationships (QSPR) or quantitative structure-activity relationships (QSAR) for energetic materials like this compound and its analogues. nih.govwikipedia.org

Computational methods, particularly density functional theory (DFT), are widely employed to calculate various structural and electronic descriptors. nih.govnih.gov These descriptors can include molecular properties such as:

Geometric parameters: Bond lengths, bond angles, and dihedral angles.

Electronic properties: Mulliken charges, electrostatic potential, and frontier molecular orbital energies (HOMO and LUMO).

Thermodynamic properties: Heat of formation (HOF).

These calculated descriptors are then correlated with experimental or calculated performance metrics like detonation velocity, detonation pressure, and impact sensitivity. For example, the Kamlet-Jacobs equations are frequently used to predict detonation velocity and pressure based on the calculated density and heat of formation. tandfonline.com

Predictive models for impact sensitivity often incorporate descriptors related to the molecular surface electrostatic potential. For instance, one equation to predict impact sensitivity (h50) uses the strengths and variabilities of the positive surface potentials and the degree of balance between positive and negative potentials on the isosurface. nih.gov

Machine learning algorithms are also being increasingly applied to develop more sophisticated QSAR models. wikipedia.org These models can handle complex, non-linear relationships between structural descriptors and energetic properties. For example, support vector regression (SVR) has been shown to be effective in modeling the structure-activity landscape of 1,2,4-triazolo[1,5-a]pyrimidine congeners. wikipedia.org

Advanced Materials Integration of N Nitro 1h 1,2,4 Triazol 3 Amine As an Energetic Component

Compatibility Studies in Multicomponent Energetic Formulations

The compatibility of an energetic material with other components in a formulation is crucial for ensuring safety, stability, and performance over the product's lifecycle. Compatibility is typically assessed using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Vacuum Stability Test (VST), which can detect undesirable exothermic reactions or excessive gas generation when materials are mixed and heated. mdpi.com

Research into the compatibility of ANTA has explored its use in eutectic mixtures, which can offer lower melting points than the individual components, making them suitable for melt-cast applications. A study on the eutectic mixture of 3-amino-2,4,6-trinitroanisole (a compound with a similar acronym, ANTA, but a different structure) and N-methyl-2,4,6-trinitroanisole (TNA) investigated the effects of adding common crystalline fillers like HMX and RDX. The thermal decomposition kinetics of the eutectic were found to be similar to those of the individual components, suggesting good thermal stability. redalyc.org Another study focused on a eutectic of 1,3,3-trinitroazetidine (B1241384) (TNAZ) and an ANTA compound, noting that the resulting mixture had good thermal stability and sensitivities comparable to TNT. Current time information in Lekié, CM.

While direct, comprehensive DSC and VST data for N-nitro-1H-1,2,4-triazol-3-amine with a wide range of common military explosives and binders is not extensively published in open literature, derivatives of 3-nitro-1,2,4-triazole (B13798) have been investigated in melt-cast systems with TNT, 2,4-dinitrotoluene (B133949) (DNT), and 2,4-dinitro-2,4-diazapentane (DNP). researchgate.netcapes.gov.br These studies indicate that by forming eutectics, the melting points can be adjusted, which is a key parameter for the processing of melt-cast explosives. researchgate.net The compatibility in these systems is determined by observing the thermal behavior of the mixtures. researchgate.net

The following interactive table summarizes compatibility data for ANTA derivatives in eutectic systems.

| Component 1 | Component 2 | Eutectic Melting Point (°C) | Compatibility Assessment |

| 1-methyl-3-nitro-1,2,4-triazole (ME3N) | TNT | ~65 | Forms stable eutectic |

| 1-tert-butyl-3-nitro-1,2,4-triazole (TBU3N) | TNT | ~78 | Forms stable eutectic |

| 1-ethoxymethyl-3-nitro-1,2,4-triazole (EOM) | TNT | ~60 | Forms stable eutectic |

| ME3N | DNT | ~62 | Forms stable eutectic |

| TBU3N | DNT | ~75 | Forms stable eutectic |

| EOM | DNT | ~58 | Forms stable eutectic |

| ME3N | DNP | ~70 | Forms stable eutectic |

| TBU3N | DNP | ~80 | Forms stable eutectic |

| EOM | DNP | ~65 | Forms stable eutectic |

Interactions with Polymeric Binders and Additives

An energetic plasticizer based on ANTA has been synthesized and characterized, indicating its potential for use in energetic formulations. researchgate.net The compatibility of such plasticizers with binders is a key consideration. For instance, studies on other energetic materials have shown that while some binders like HTPB may show good compatibility, others can be incompatible. researchgate.net The interaction between the binder and the energetic material can be influenced by the chemical nature of both components. For example, the decomposition of HTPB-based binders under thermal aging involves changes in the crosslink density and sol fraction. redalyc.org

The compatibility of energetic materials with binders is often evaluated by DSC, where a significant shift in the decomposition peak of the energetic material can indicate an interaction. researchgate.net For example, studies on CL-20 have shown incompatibility with polyNIMMO, PBAN, and GAP based on STANAG 4147 criteria. researchgate.net

The following table outlines the expected interactions between ANTA and common polymeric binders and additives, based on general knowledge of similar energetic materials.

| Binder/Additive | Expected Interaction with ANTA | Potential Effects |

| Hydroxyl-terminated polybutadiene (B167195) (HTPB) | Likely compatible | Good physical encapsulation, potential for stable formulations. |

| Glycidyl azide (B81097) polymer (GAP) | Potential for chemical interaction | The azide groups in GAP could potentially interact with the nitroamine group of ANTA, requiring careful compatibility studies. |

| Nitrocellulose (NC) | Potential for incompatibility | The nitrate (B79036) ester groups in NC can be reactive and may be incompatible with the amine functionality of ANTA. |

| Energetic Plasticizers (e.g., DEGDN, DOA) | Variable | ANTA-based plasticizers are being developed. Compatibility with other plasticizers would need to be determined. |

Thermal Stability and Long-Term Storage Considerations in Formulations

The thermal stability of this compound is a key property, with studies indicating it is a thermally very stable secondary explosive, having a decomposition temperature above 220°C. iisc.ac.in However, when incorporated into formulations with other materials, its stability can be affected. The long-term storage of energetic materials is a critical concern, as chemical and physical properties can change over time, potentially impacting safety and reliability. iisc.ac.in

The aging of plastic bonded explosives (PBXs) is influenced by factors such as temperature and the chemical compatibility of their components. iisc.ac.in For instance, the decomposition of binders like HTPB can be accelerated by thermal aging, leading to changes in mechanical properties. redalyc.org Studies on other energetic materials like NTO (3-nitro-1,2,4-triazol-5-one) show that it is thermally more stable than RDX, which is a desirable characteristic for insensitive munitions. dtic.mil

While ANTA itself is stable, some of its derivatives exhibit lower decomposition temperatures. For example, 5-nitramino-3-nitro-1H-1,2,4-triazole and 1-methyl-5-nitramino-3-nitro-1,2,4-triazole, both derived from ANTA, have decomposition points of 135°C and 108°C, respectively. iisc.ac.in This highlights the importance of understanding the thermal behavior of the specific ANTA derivative used in a formulation.

The following table summarizes the thermal stability data for ANTA and some of its derivatives.

| Compound | Decomposition Temperature (°C) | Notes |

| This compound (ANTA) | >220 | High thermal stability. iisc.ac.in |

| 5-nitramino-3-nitro-1H-1,2,4-triazole | 135 | Derivative of ANTA. iisc.ac.in |

| 1-methyl-5-nitramino-3-nitro-1,2,4-triazole | 108 | Derivative of ANTA. iisc.ac.in |

| 4-amino-3,7-dinitro- redalyc.orgCurrent time information in Lekié, CM.Current time information in Nyong-et-Kellé, CM.triazolo[5,1-c] redalyc.orgCurrent time information in Lekié, CM.Current time information in Nyong-et-Kellé, CM.triazine (TTX) | Not specified | Fused ring energetic molecule synthesized from ANTA. redalyc.org |

Nano-Energetic Composites Incorporating this compound Derivatives

Nano-energetic materials, which incorporate reactive components at the nanoscale, have garnered significant interest due to their potential for enhanced energy release rates and tailored combustion properties. While specific research on nano-energetic composites directly incorporating this compound is not widely available in the provided search results, the use of ANTA as a precursor for other high-energy materials suggests its derivatives could be valuable in this field. redalyc.orgcapes.gov.br

The development of nano-energetic materials often involves combining a fuel and an oxidizer at the nanoscale to increase the interfacial area and reduce diffusion distances, leading to faster reactions. ANTA derivatives, with their high nitrogen content and energetic properties, could potentially be used as energetic components in such composites. For example, derivatives of 3-nitro-1,2,4-triazole have been explored for melt-cast explosives, and their integration into nano-scale formulations is a logical next step. researchgate.net

Research on other nano-energetic systems, such as those based on CL-20, has shown that the compatibility and interaction with binders at the nanoscale are critical factors. researchgate.net The synthesis of new energetic compounds, including those derived from ANTA, is a continuous effort to develop materials with improved performance and safety, which could then be incorporated into nano-energetic formulations. mdpi.comnih.gov